molecular formula C15H14F2N2O2S B6351228 N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide CAS No. 1931949-99-3

N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B6351228
CAS No.: 1931949-99-3
M. Wt: 324.3 g/mol
InChI Key: YRIQMZVWWZVEQS-WOJGMQOQSA-N
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Description

N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluorophenyl group, which is known for its influence on the biological activity of molecules, making it a valuable target for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 2,5-difluorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction may be conducted in solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(2,5-dichlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
  • N-[(E)-1-(2,6-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
  • N-[(E)-1-(2,5-dimethoxyphenyl)ethylideneamino]-4-methylbenzenesulfonamide

Uniqueness

N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-9-12(16)5-8-15(14)17/h3-9,19H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIQMZVWWZVEQS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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